

An In-depth Technical Guide to Epicholesterol Acetate (CAS No. 1059-85-4)

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Compound of Interest

Compound Name: *Epicholesterol acetate*

Cat. No.: B094849

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For researchers, scientists, and drug development professionals, precision in molecular tools is paramount. **Epicholesterol acetate**, the C-3 epimer of cholestryl acetate, represents more than a mere structural curiosity. It is a critical probe for dissecting the stereospecific requirements of sterol interactions within biological and pharmaceutical systems. Its utility lies in providing a direct comparative counterpart to the naturally abundant cholesterol, enabling the elucidation of structure-function relationships that govern membrane dynamics, cellular signaling, and the performance of lipid-based drug delivery vehicles.

This guide provides a comprehensive overview of **epicholesterol acetate**, from its chemical synthesis and purification to its analytical characterization and key applications. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Identity and Physicochemical Properties

Epicholesterol acetate is a derivative of epicholesterol, where the hydroxyl group at the C-3 position of the steroid nucleus is in the axial (α) configuration, as opposed to the equatorial (β) configuration found in cholesterol. This seemingly minor stereochemical inversion has profound implications for its molecular geometry and intermolecular interactions.

CAS Number: 1059-85-4[1][2]

Table 1: Physicochemical Properties of **Epicholesterol Acetate**

Property	Value	Source(s)
IUPAC Name	[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetate	[1]
Molecular Formula	C ₂₉ H ₄₈ O ₂	[1] [2]
Molecular Weight	428.7 g/mol	[1]
Appearance	White or faintly yellow solid; may appear as a colorless to pale yellow liquid	[3] [4]
Solubility	Soluble in organic solvents like ethanol and chloroform.	[3]
InChIKey	XUGISPShIFXEHZ-GPJXBBLFSA-N	[1]

Synthesis and Purification: A Stereocontrolled Approach

The most effective synthesis of **epicholesterol acetate** begins with its natural counterpart, cholesterol. The core of the synthesis is a stereochemical inversion at the C-3 position. A well-established method involves a Walden inversion, a type of S_n2 reaction, which guarantees the desired 3 α -configuration.[\[5\]](#)

The Causality of the Synthetic Pathway

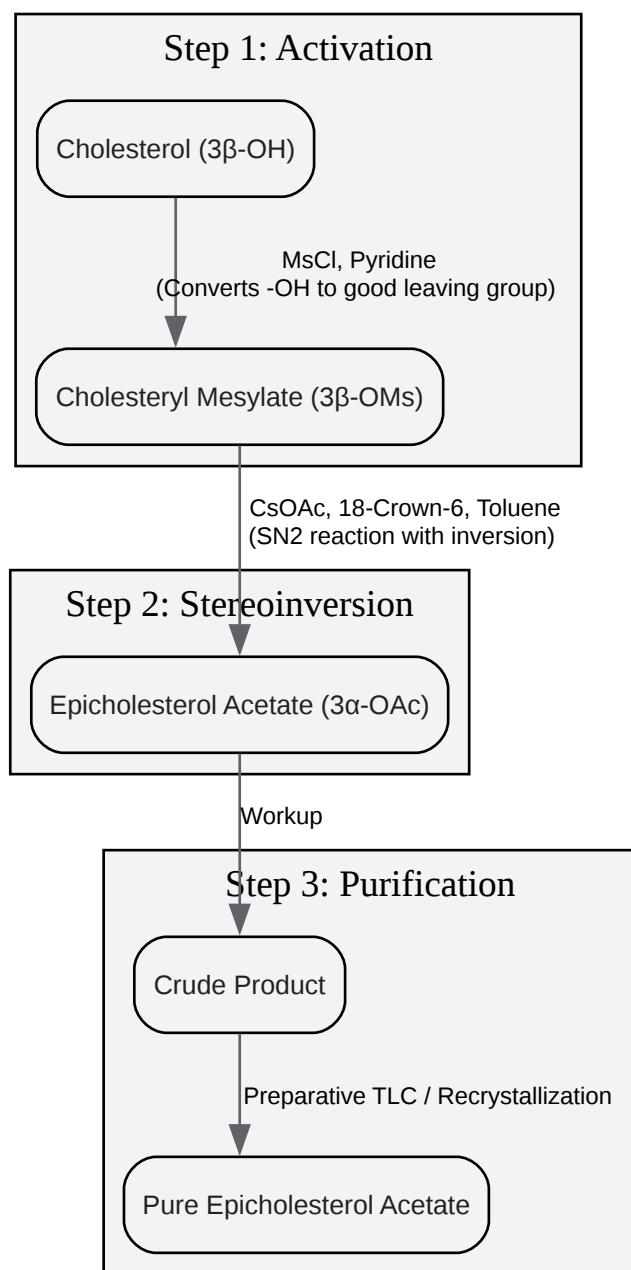
The chosen pathway proceeds in two key stages: mesylation followed by nucleophilic substitution.

- Mesylation of Cholesterol: Cholesterol's 3 β -hydroxyl group is a poor leaving group. To facilitate its displacement, it is first converted into a good leaving group, a mesylate (-OMs).

Methanesulfonyl chloride (MsCl) is used for this purpose. The reaction is typically run in the presence of a non-nucleophilic base like pyridine, which neutralizes the HCl byproduct.

- **S_n2 Inversion with Cesium Acetate:** The cholesteryl mesylate is then treated with an acetate source to introduce the desired functional group. The key to this step is the S_n2 mechanism, which proceeds with an inversion of stereochemistry. Cesium acetate (CsOAc) is an excellent nucleophile for this purpose. The reaction's efficacy is enhanced by using 18-crown-6, a phase-transfer catalyst that complexes the cesium cation, making the acetate anion "naked" and highly nucleophilic.^[5] This ensures a clean inversion to the 3 α -acetate configuration.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **epicholesterol acetate**.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for sterol inversion.[\[5\]](#)[\[6\]](#)

- Mesylation:

- Dissolve cholesterol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).
- Cool the solution to 0 °C in an ice bath.
- Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
- Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.
- Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude cholesteryl mesylate.

- Acetate Displacement (Walden Inversion):
 - To a solution of the crude cholesteryl mesylate (1 equivalent) in refluxing toluene, add cesium acetate (1.5 equivalents) and 18-crown-6 (0.1 equivalents).
 - Reflux the mixture for 6-12 hours, monitoring by TLC for the disappearance of the mesylate and the appearance of a new, less polar spot corresponding to **epicholesterol acetate**.
 - Cool the reaction mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude **epicholesterol acetate**.

Detailed Experimental Protocol: Purification by Preparative TLC

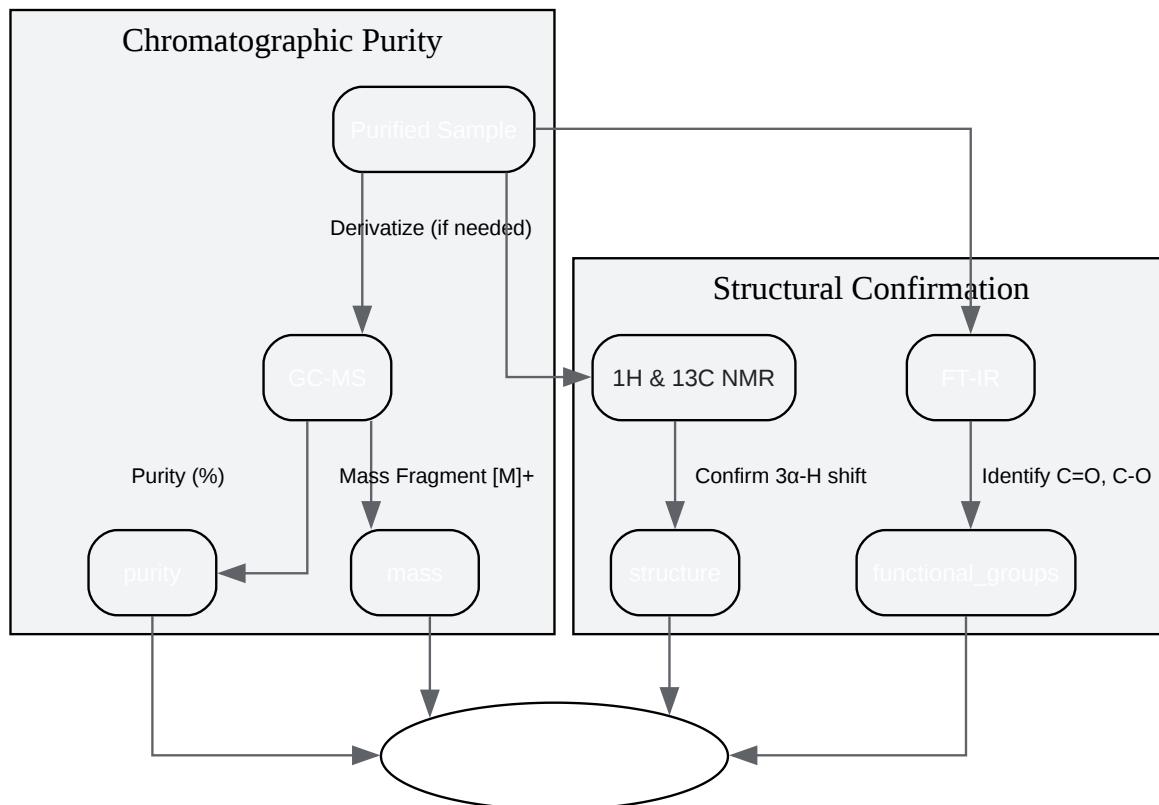
Preparative TLC is a highly effective method for purifying small to medium scale (10-100 mg) reactions.^{[7][8]}

- Preparation: Dissolve the crude **epicholesterol acetate** in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
- Loading: Using a capillary tube or syringe, carefully apply the concentrated solution as a thin, uniform line onto the origin of a preparative TLC plate (e.g., 20x20 cm, 1000 μ m silica gel). Allow the solvent to evaporate completely between applications.
- Development: Place the plate in a developing chamber containing an appropriate solvent system (e.g., Hexane:Ethyl Acetate, 9:1 v/v). The ideal system should provide a good separation between the product and any impurities, with an R_f value for the product of approximately 0.2-0.3.
- Visualization: After development, visualize the separated bands under a UV lamp (if the compound is UV-active) or by staining (e.g., potassium permanganate). Mark the band corresponding to the product.
- Extraction: Carefully scrape the silica containing the product band from the glass plate using a clean razor blade or spatula.[7][9]
- Elution: Place the collected silica in a small fritted funnel or a pipette plugged with cotton wool. Elute the product from the silica using a polar solvent in which the product is highly soluble (e.g., 100% ethyl acetate).[8]
- Isolation: Collect the filtrate and remove the solvent under reduced pressure to yield the purified **epicholesterol acetate**.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product. A combination of chromatographic and spectroscopic techniques is employed.

Analytical Workflow Diagram



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Caption: Standard analytical workflow for **epicholesterol acetate**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of sterol acetates and confirming molecular weight.[\[10\]](#)

- Protocol:
 - Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like chloroform or ethyl acetate.
 - Injection: Inject 1 μ L into a GC-MS system equipped with a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).

- GC Conditions:
 - Injector Temperature: 270-280 °C
 - Oven Program: Start at 180 °C, ramp to 300 °C at 5-10 °C/min, and hold for 10-15 minutes.[11][12]
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 700.
- Expected Results: A single major peak should be observed in the chromatogram, indicating high purity. The mass spectrum should show a molecular ion peak ($[M]^+$) at m/z 428.7, along with characteristic fragmentation patterns for the sterol backbone and loss of the acetate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the stereochemical inversion at C-3. The chemical shift and multiplicity of the C-3 proton are diagnostic. The data for cholesteryl acetate provides an excellent reference point.[13]

- Protocol:
 - Dissolve 5-10 mg of the sample in deuterated chloroform ($CDCl_3$).
 - Acquire 1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Expected Key Resonances:
 - 1H NMR: The most critical signal is the proton at the C-3 position (H-3). In cholesteryl acetate (3β), this equatorial proton appears as a broad multiplet around 4.60 ppm.[13] For **epicholesterol acetate** (3α), this axial proton is expected to be shifted and exhibit a different coupling pattern, typically appearing as a narrower multiplet due to smaller axial-equatorial and equatorial-equatorial coupling constants.

- ^{13}C NMR: The C-3 carbon will also show a characteristic shift. The carbonyl carbon of the acetate group will appear around 170 ppm, and the methyl of the acetate will be around 21 ppm.[13]

Table 2: Comparison of Diagnostic NMR Shifts

Position	Cholesteryl Acetate (3 β)	Epicholesterol Acetate (3 α) (Predicted)	Rationale for Difference
H-3	~4.60 ppm (multiplet) [13]	Shifted, narrower multiplet	Change from equatorial to axial position alters the magnetic environment and coupling constants.
C-3	~74.0 ppm	Shifted due to stereochemical change	The γ -gauche effect will alter the chemical shift of C-3 and adjacent carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups.

- Expected Peaks:

- $\sim 1735\text{ cm}^{-1}$: A strong C=O stretching vibration, characteristic of the ester functional group.
- $\sim 1240\text{ cm}^{-1}$: A strong C-O stretching vibration from the acetate group.
- $\sim 2850\text{-}2960\text{ cm}^{-1}$: C-H stretching vibrations from the sterol backbone.

Applications in Scientific Research

The primary value of **epicholesterol acetate** is as a stereochemical control for its natural epimer, cholesterol, and its acetate derivative.

Probing Sterol-Lipid Interactions in Membrane Science

Cholesterol is a crucial modulator of cell membrane fluidity and organization.[\[14\]](#)[\[15\]](#) Its rigid structure and specific orientation—with the 3β -hydroxyl group near the aqueous interface—are key to its function. Molecular dynamics simulations have shown that epicholesterol, due to its 3α -hydroxyl, orients differently and is less effective at ordering and condensing lipid bilayers compared to cholesterol.[\[16\]](#)[\[17\]](#)

Epicholesterol acetate allows researchers to investigate how acylating this inverted hydroxyl group affects membrane interactions. As the acetate ester is more hydrophobic than a hydroxyl group, it will partition deeper into the membrane core. This makes it an ideal tool for studying:

- The role of the C-3 position in anchoring sterols within the bilayer.
- The stereospecific requirements for the formation of lipid rafts and other membrane microdomains.[\[14\]](#)
- The impact of sterol structure on membrane permeability and protein function.

Caption: Differential orientation of sterol epimers in a lipid bilayer.

Innovations in Drug Delivery Systems

Cholesterol and its derivatives are fundamental components of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles (SLNs).[\[18\]](#)[\[19\]](#) They are incorporated to enhance carrier stability, reduce drug leakage, and modulate release profiles.[\[18\]](#)

Epicholesterol acetate offers a novel building block for creating next-generation drug carriers. By replacing cholesteryl acetate with its epimer, researchers can systematically investigate how sterol stereochemistry impacts:

- Nanoparticle Morphology and Stability: Recent studies have shown that modifying the sterol component can induce polymorphic shapes in lipid nanoparticles, which may enhance cellular uptake.[\[20\]](#)
- Drug Encapsulation and Release Kinetics: The packing of lipids within a nanoparticle is highly dependent on molecular geometry. The axial acetate of **epicholesterol acetate** could alter this packing, leading to different drug loading capacities and release rates.[\[21\]](#)

- Cellular Interaction and Endosomal Escape: The surface characteristics of a nanoparticle influence its interaction with cells. The unique presentation of the **epicholesterol acetate** molecule at the nanoparticle surface could lead to altered cellular uptake and trafficking, potentially improving endosomal escape and therapeutic efficacy.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **epicholesterol acetate** is not widely available, data from analogous compounds like epicholesterol and cholestryl acetate provide reliable guidance.[\[17\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.
[\[22\]](#)
- First Aid:
 - Skin Contact: Wash off with soap and plenty of water.
 - Eye Contact: Rinse with pure water for at least 15 minutes.
 - Inhalation: Move the person into fresh air.
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[\[23\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[\[17\]](#) Stable under normal conditions.

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